molecular formula C19H24N2O2 B1221556 6'-Hydroxydihydrocinchonidine CAS No. 5962-19-6

6'-Hydroxydihydrocinchonidine

Cat. No. B1221556
CAS RN: 5962-19-6
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-BIPCEHGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6'-hydroxycinchonine, closely related to 6'-Hydroxydihydrocinchonidine, involves the demethylation of quinidine with boron tribromide in dichloromethane at -75°C. This process highlights the compound's foundation in modifying existing alkaloids to explore new pharmacological potentials and understand chemical behavior (Small et al., 1979).

Molecular Structure Analysis

The molecular structure of this compound and its analogs is characterized by the presence of a hydroxyl group, which significantly impacts its chemical reactivity and biological activity. This structural aspect is crucial for its interaction with biological targets and its overall stability and reactivity in chemical syntheses.

Chemical Reactions and Properties

Chemical reactions involving this compound are influenced by its alkaloid base structure, including its reactivity towards other compounds and its behavior under various chemical conditions. The introduction of a hydroxyl group at the 6' position alters its pharmacological profile and can reduce toxicity compared to its parent compound, quinidine (Nwangwu et al., 1982).

Scientific Research Applications

Hemodynamic Properties

6'-Hydroxydihydrocinchonidine, also known as Cupreidine, exhibits distinct hemodynamic properties compared to its analog quinidine. Studies have demonstrated that Cupreidine has a more favorable hemodynamic profile, showing less bradycardia and depression of blood pressure, and a smaller effect on vasodilation and myocardial contractility than quinidine. This suggests Cupreidine's potential utility in the therapy of cardiac arrhythmias (Nwangwu et al., 1982).

Antiarrhythmic Activity

Research has shown that this compound has comparable antiarrhythmic potencies to quinidine, but with a smaller acute toxicity profile. This was observed in studies where the effects of the two drugs were compared in mice following the induction of arrhythmias. The synthesis of 6'-Hydroxycinchonine, a related compound, was achieved, and its antiarrhythmic activities were also evaluated, suggesting its potential application in this field (Small et al., 1979).

Comparative Pharmacokinetics

Comparative pharmacokinetic studies have been conducted between quinidine and its metabolite, 6'-Hydroxycinchonine, in rabbits. These studies observed differences in distribution, half-life, and total body clearance between the two compounds. This research provides insights into the pharmacokinetic behavior of this compound and its potential implications in medical applications (Ueda & Nickols, 1980).

Comparative Toxicity and Effectiveness

Further studies have compared the acute toxicity and antiarrhythmic activity of this compound with other quinidine analogs. These comparisons provide valuable data on the relative safety and effectiveness of these compounds, contributing to the understanding of their therapeutic potential (Nwangwu et al., 1980).

Biochemical Analysis

Biochemical Properties

6’-Hydroxydihydrocinchonidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain metabolic enzymes and proteases, which are crucial for the survival and proliferation of pathogens. The compound’s antimicrobial properties are attributed to its ability to disrupt the metabolic pathways of microorganisms, thereby inhibiting their growth and survival . Additionally, 6’-Hydroxydihydrocinchonidine interacts with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

6’-Hydroxydihydrocinchonidine exerts notable effects on various types of cells and cellular processes. It has demonstrated strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation, while stimulating cellular death . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, cells treated with 6’-Hydroxydihydrocinchonidine show downregulation of genes involved in cell division and survival, and upregulation of genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of 6’-Hydroxydihydrocinchonidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ion channel blocker, impairing the activity of voltage-gated potassium and sodium channels, which are essential for cellular processes such as cell division, differentiation, and death . By inhibiting these channels, 6’-Hydroxydihydrocinchonidine disrupts the normal function of cancer cells, leading to reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’-Hydroxydihydrocinchonidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6’-Hydroxydihydrocinchonidine maintains its antimicrobial and antitumor activities over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on pathogen growth and cancer cell proliferation.

Dosage Effects in Animal Models

The effects of 6’-Hydroxydihydrocinchonidine vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects. At higher doses, 6’-Hydroxydihydrocinchonidine may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6’-Hydroxydihydrocinchonidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. As a metabolite of quinine, it undergoes further metabolism in the body, leading to the formation of additional metabolites . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 6’-Hydroxydihydrocinchonidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution of 6’-Hydroxydihydrocinchonidine is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and cell membrane permeability .

Subcellular Localization

The subcellular localization of 6’-Hydroxydihydrocinchonidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAUPYEBCYZRS-BIPCEHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975020
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5962-19-6
Record name (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Hydroxydihydrocinchonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Hydroxydihydrocinchonidine
Reactant of Route 2
6'-Hydroxydihydrocinchonidine
Reactant of Route 3
6'-Hydroxydihydrocinchonidine
Reactant of Route 4
6'-Hydroxydihydrocinchonidine
Reactant of Route 5
6'-Hydroxydihydrocinchonidine
Reactant of Route 6
6'-Hydroxydihydrocinchonidine

Q & A

Q1: What analytical technique was used to identify quinine metabolites in urine?

A1: The researchers used methane chemical ionization gas chromatography-mass spectrometry (GC-MS) to identify the quinine metabolites in human urine [].

Q2: Besides 6'-Hydroxydihydrocinchonidine, what other new metabolites of quinine were identified in the study?

A2: The study identified six new metabolites of quinine: 3-hydroxyquinine, 3-hydroxydihydroquinine, 6'-hydroxycinchonidine, this compound, quinine-10,11-epoxide, and quinine-10,11-dihydrodiol [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.